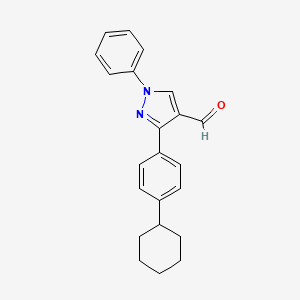

3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a cyclohexyl group attached to a phenyl ring, which is further connected to a pyrazole ring with an aldehyde functional group at the 4-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group tolerant conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, palladium catalysts, and reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Vilsmeier-Haack Reaction

-

Reagents : Phosphorus oxychloride (POCl3), dimethylformamide (DMF)

-

Conditions : Reflux for several hours

-

Yield : Dependent on reaction conditions and purification methods

Other methods for synthesizing pyrazole derivatives include oxidation of corresponding alcohols and miscellaneous reactions involving hydrazones and phenylhydrazine derivatives .

Chemical Reactions

3-(4-Cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can participate in various chemical reactions due to its aldehyde group and pyrazole ring.

Addition and Reduction Reactions

-

Reaction with Nucleophiles : The aldehyde group can react with nucleophiles such as amines, alcohols, and Grignard reagents to form imines, acetals, and addition products, respectively.

-

Reduction : The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Condensation Reactions

-

Reaction with Active Methylene Compounds : The aldehyde can undergo condensation reactions with active methylene compounds to form chalcone-like derivatives.

-

Reaction with Semicarbazide, Thiosemicarbazide, and Hydroxylamine : These reactions lead to the formation of semicarbazones, thiosemicarbazones, and oximes, respectively .

Oxidation Reactions

-

Oxidation to Carboxylic Acid : The aldehyde can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Friedel-Crafts Type Reactions

-

Hydroxyalkylation : The pyrazole ring can undergo Friedel-Crafts type hydroxyalkylation reactions, although this is less common for pyrazole derivatives.

Spectroscopic and Structural Analysis

Spectroscopic characterization, including NMR and IR spectroscopy, is crucial for identifying the structure and purity of the synthesized compound. Single-crystal X-ray diffraction can provide detailed structural information, including hydrogen bonding networks and π-π stacking interactions, which are important for understanding the physical and chemical properties of these compounds .

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:

- Antimicrobial Activity : Compounds similar to 3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde have shown effectiveness against various bacterial strains.

| Compound | Activity | Unique Features |

|---|---|---|

| 3-(4-isopropylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime | Antimicrobial | Contains an isopropyl group |

| 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde oxime | Anticancer | Contains a chlorine substituent |

| 3-(4-methoxybenzylidene)-5-phenyl-1H-pyrazole | Anti-inflammatory | Features a methoxy group |

Therapeutic Applications

The compound has potential therapeutic applications in various domains:

- Cancer Treatment : Research suggests that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Neurological Disorders : Compounds with similar structures have been explored for their effects on G protein-coupled receptors (GPCRs), which are crucial in treating central nervous system disorders such as Alzheimer's disease and depression.

- Anti-inflammatory Agents : The anti-inflammatory properties of pyrazole derivatives make them candidates for treating conditions like arthritis and other inflammatory diseases.

Case Studies

Several studies highlight the application of pyrazole derivatives in drug development:

- A study demonstrated the synthesis of novel pyrazole derivatives with potent anticancer activity against human cancer cell lines, indicating the potential of compounds like this compound in oncology research.

"The discovery of allosteric modulators of G protein-coupled receptors provides a promising new strategy for developing novel treatments for CNS disorders."

Mecanismo De Acción

The mechanism of action of 3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

2,6-Di(4-cyclohexylphenyl)anthracene: A compound with similar cyclohexyl substitution, used in organic semiconductors.

2-(4-Cyclohexylphenyl)propionic acid: Known for its anti-inflammatory properties.

Uniqueness

3-(4-Cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to its combination of a pyrazole ring with a cyclohexyl-substituted phenyl group and an aldehyde functional group. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.

Actividad Biológica

3-(4-Cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a synthetic organic compound belonging to the pyrazole class, characterized by its unique structure that includes a cyclohexyl group attached to a phenyl ring and an aldehyde functional group at the 4-position of the pyrazole ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anticancer and antimicrobial properties.

- Molecular Formula : C22H23N3O

- Molecular Weight : 345.44 g/mol

- CAS Number : 956706-66-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, with the Suzuki–Miyaura coupling reaction being a prominent method. This reaction is favored for its mild conditions and functional group tolerance, making it suitable for creating complex organic molecules .

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit selective anti-proliferative effects on various human cancer cell lines. For instance, studies have shown that substituted pyrazoles can inhibit cellular proliferation, suggesting their potential as anticancer agents .

A comparative study of related compounds revealed that those with specific substituents, such as halogens or methoxy groups, displayed enhanced anticancer activity. The presence of the cyclohexyl group in this compound may also influence its biological efficacy through steric effects and electronic properties.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Pyrazole derivatives are known to possess antifungal and antibacterial properties. For example, studies have demonstrated that certain pyrazole-based compounds can effectively inhibit the growth of pathogenic bacteria and fungi, indicating a broad spectrum of antimicrobial activity .

Study on Anticancer Efficacy

A study conducted on a series of pyrazole derivatives found that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. This suggests that the compound could be further developed as a chemotherapeutic agent .

Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, this compound was tested against various strains of bacteria and fungi. Results indicated that it had notable inhibitory effects on both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that modifications to the phenyl ring could enhance its antimicrobial efficacy .

Summary of Biological Activities

| Activity Type | Observed Effects | Mechanism |

|---|---|---|

| Anticancer | Cytotoxicity in MCF-7 cells | Induction of apoptosis, cell cycle arrest |

| Antimicrobial | Inhibition of bacterial and fungal growth | Disruption of microbial cell membranes |

Propiedades

IUPAC Name |

3-(4-cyclohexylphenyl)-1-phenylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O/c25-16-20-15-24(21-9-5-2-6-10-21)23-22(20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h2,5-6,9-17H,1,3-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPDVARSVVHQCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C=C3C=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.